2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
CAS No.:
Cat. No.: VC15304594
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16O3 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
| Standard InChI | InChI=1S/C17H16O3/c1-8-7-13-15(16-14(8)9(2)10(3)19-16)11-5-4-6-12(11)17(18)20-13/h7H,4-6H2,1-3H3 |
| Standard InChI Key | XVOPNPKDDUSDGS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=C(O4)C)C |
Introduction
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound characterized by its unique bicyclic structure, featuring a furochromene core. This compound belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of multiple methyl groups and the furochromene structure contributes to its distinct chemical properties and potential biological activities.
Chemical Reactivity
The compound's reactivity can be attributed to its functional groups. Compounds with similar structural motifs often participate in electrophilic aromatic substitutions and nucleophilic additions. The presence of the furan and chromene moieties suggests potential for reactions such as electrophilic substitution and nucleophilic addition, though specific reactions involving this compound are not extensively documented.
Synthesis
The synthesis of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not widely documented, general methods for synthesizing similar chromene derivatives can be inferred. These methods may include cyclization and functional group modifications.
Potential Applications
Given its structural characteristics and potential biological activities, this compound could find applications in various scientific fields, including:
-
Pharmaceuticals: Due to its unique structural properties, it may exhibit therapeutic efficacy.
-
Materials Science: Its chemical properties make it a candidate for materials research.
Comparison with Related Compounds
Several compounds share structural similarities with 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one. Notable examples include:
Research Findings and Future Directions
Interaction studies involving 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one are crucial to understanding its pharmacokinetics and pharmacodynamics. Investigating how this compound interacts with biological macromolecules such as proteins and nucleic acids could provide insights into its mechanism of action and therapeutic efficacy.
Further research into synthetic methodologies could yield optimized routes for producing this compound efficiently. Additionally, exploring specific reaction pathways and mechanisms involving this compound would be beneficial for understanding its chemical reactivity and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume